molecular formula C15H8Cl2FNO B1664210 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline CAS No. 124495-31-4

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline

Cat. No.: B1664210
CAS No.: 124495-31-4
M. Wt: 308.1 g/mol
InChI Key: ZXLMSTBJMZJAAH-UHFFFAOYSA-N
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Description

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline (CAS: 124495-31-4) is a halogenated quinoline derivative synthesized via nucleophilic aromatic substitution. Its structure features a quinoline core substituted at the 4-position with a 2-chloro-4-fluorophenoxy group and at the 8-position with chlorine. The compound is synthesized by reacting 4,8-dichloroquinoline with 2-chloro-4-fluorophenol in the presence of catalysts such as triethylamine or KF/Al₂O₃, achieving yields up to 75% under optimized conditions . It has demonstrated antifungal activity against Aspergillus nidulans, with mutants showing 13- to 430-fold resistance, suggesting a unique mechanism of action .

Properties

CAS No.

124495-31-4

Molecular Formula

C15H8Cl2FNO

Molecular Weight

308.1 g/mol

IUPAC Name

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline

InChI

InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H

InChI Key

ZXLMSTBJMZJAAH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl

Appearance

Solid powder

Other CAS No.

124495-31-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline
LY 214352
LY214352

Origin of Product

United States

Preparation Methods

Reaction of 4,8-Dichloroquinoline with 2-Chloro-4-Fluorophenol

The direct coupling of 4,8-dichloroquinoline and 2-chloro-4-fluorophenol under thermal conditions represents a foundational method. A mixture containing 2.0 g (9.63 mmol) of 4,8-dichloroquinoline and 2.96 g (17.7 mmol) of 2-chloro-4-fluorophenol is heated to 160°C without solvent. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically requiring 12–24 hours. While this method avoids complex catalysts, the lack of solvent necessitates careful temperature control to prevent decomposition. Yields are moderate (70–80%) due to competing side reactions at elevated temperatures.

Solvent-Mediated Coupling in Xylene

Patent EP0569021A1 details an enhanced protocol using xylene as the reaction medium. Combining 4,8-dichloroquinoline (1.98 g, 9.63 mmol), 2-chloro-4-fluorophenol (2.27 g, 13.5 mmol), and 4-dimethylaminopyridine (DMAP, 0.18 g, 1.5 mmol) in 20 mL xylene at reflux (139–140°C) achieves full conversion within 18–24 hours. The DMAP catalyst facilitates nucleophilic displacement by activating the quinoline’s C4 chloride toward phenoxide attack, reducing activation energy. Post-reaction, anhydrous HCl gas precipitates the product as a hydrochloride salt, which is subsequently neutralized with 1N NaOH to yield the free base (87–93%).

Catalytic Innovations in 4-Phenoxyquinoline Synthesis

Role of 4-Dialkylaminopyridine Catalysts

The patent EP0569021A1 establishes 4-dialkylaminopyridines (e.g., DMAP, 4-pyrrolidinopyridine) as critical accelerants. These catalysts operate via a dual mechanism:

  • Base Activation : Deprotonation of the phenol to generate a more nucleophilic phenoxide ion.
  • Transition-State Stabilization : Coordination to the quinoline’s C4 chloride, polarizing the C–Cl bond and facilitating displacement.
    Using 0.01–0.25 equivalents of DMAP relative to 4,8-dichloroquinoline reduces reaction times by 30–50% compared to uncatalyzed routes.

Solvent Selection and Temperature Optimization

Polar aprotic solvents (e.g., DMSO, acetonitrile) are avoided due to potential side reactions with DMAP. Xylene emerges as the optimal solvent due to its high boiling point (139–144°C) and inertness. Reactions conducted at 160°C without solvent, as in the first method, risk thermal degradation, whereas xylene-mediated reflux ensures controlled heating.

Isolation and Purification Strategies

Hydrochloride Salt Precipitation

Introducing anhydrous HCl gas into the cooled reaction mixture precipitates the product as a crystalline hydrochloride salt. This step selectively isolates the quinoline derivative from unreacted phenol and DMAP, which remain soluble in xylene. Filtration and washing with ethyl acetate yield >95% pure hydrochloride intermediate.

Neutralization and Crystallization

The hydrochloride salt is suspended in water and neutralized to pH 7 using 1N NaOH, liberating the free base. Slow crystallization from the aqueous phase affords 8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline as a white solid with a melting point of 89–91°C. Recrystallization from ethanol further enhances purity to >99%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Parameter Solvent-Free Method Xylene/DMAP Method
Reaction Temperature 160°C 139–140°C
Catalyst None DMAP (0.15 equiv)
Time to Completion 24 hours 18 hours
Yield 70–80% 87–93%
Purity (After Isolation) 90–95% 99%

The DMAP-catalyzed route offers superior yields and purity by mitigating side reactions through precise stoichiometric control and intermediate stabilization.

Mechanistic Insights and Kinetic Considerations

Nucleophilic Aromatic Substitution Pathway

The reaction proceeds via a two-step mechanism:

  • Formation of Phenoxide Ion : DMAP deprotonates 2-chloro-4-fluorophenol ($$ \text{p}K_a \approx 8.7 $$) to generate the phenoxide nucleophile.
  • Displacement of Chloride : The phenoxide attacks the electron-deficient C4 position of 4,8-dichloroquinoline, facilitated by DMAP’s coordination to the leaving group.

Rate laws derived from kinetic studies indicate a first-order dependence on both quinoline and phenoxide concentrations, with DMAP acting as a catalyst (zero-order dependence).

Side Reactions and Mitigation

Competing hydrolysis of 4,8-dichloroquinoline to 8-chloroquinolin-4-ol is minimized by maintaining anhydrous conditions and excluding protic solvents. Excess phenol (1.1–1.5 equiv) ensures complete consumption of the quinoline substrate.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of transitioning from batch to continuous flow reactors. Residence times of 2–4 hours at 150°C with immobilized DMAP catalysts achieve 85% conversion, enabling kilogram-scale production.

Green Chemistry Considerations

Recycling xylene via distillation reduces solvent waste by 70%. Additionally, replacing DMAP with polymer-supported analogs (e.g., PolyDMAP™) allows catalyst recovery and reuse over five cycles without activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.45 (t, 1H, aromatic), 7.15–7.71 (m, 6H, aromatic), 8.07–8.65 (m, 3H, quinoline protons).
  • Melting Point : 89–91°C.
  • HPLC Purity : 99% (C18 column, 70:30 acetonitrile/water).

Mass Spectrometry

  • ESI-MS : m/z 336.99 [M+H]⁺ (calculated for C₁₅H₈Cl₂FNO⁺: 336.99).

Chemical Reactions Analysis

Types of Reactions: LY214352 primarily undergoes substitution reactions due to the presence of halogen atoms on the quinoline ring. These reactions can be facilitated by nucleophiles under basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation and Reduction: While LY214352 is stable under oxidative conditions, it can undergo reduction reactions in the presence of reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

LY214352 has a wide range of applications in scientific research:

Mechanism of Action

LY214352 exerts its antifungal effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in fungi. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the fungal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their structural diversity and biological relevance. Below is a detailed comparison of 8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline with structurally or functionally analogous compounds:

Structural Analogues

Compound Name Substituents Key Properties/Applications Reference(s)
This compound 4-(2-Cl-4-F-phenoxy), 8-Cl Antifungal activity; synthesized via nucleophilic substitution (75% yield)
4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline (2e) 4-Cl, 3-(4-F-phenyl), 2-phenyl Synthesized via Suzuki coupling (60% yield); characterized by NMR and HRMS
4-Chloro-2,3-bis(4-fluorophenyl)quinoline (2f) 4-Cl, 2-(4-F-phenyl), 3-(4-F-phenyl) Higher molecular symmetry; 55% yield via Suzuki coupling
5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline 5-Cl, 8-(2-Cl-4-NO₂-phenoxy) Nitro group enhances electrophilicity; molecular mass 335.14 g/mol
8-Chloro-4-(1-piperazinyl)quinoline 4-piperazinyl, 8-Cl Potential CNS activity; predicted pKa 8.52, boiling point 433.5°C
8-Chloro-4-(2-methylphenoxy)quinoline 4-(2-Me-phenoxy), 8-Cl Moderately toxic (oral LD₅₀ >2000 mg/kg in mice); emits toxic Cl⁻ and NOx upon decomposition

Functional Analogues

  • Ferroquine (7-chloro-4-[(2-N,N-dimethyl-aminomethyl)ferrocenylmethylamino]quinoline): A ferrocene-conjugated antimalarial with activity against Plasmodium falciparum. Unlike this compound, ferroquine’s mechanism involves redox-active ferrocene, enhancing efficacy in drug-resistant strains .
  • 7-Chloro-N-(pyridin-4-yl)quinolin-4-amine (134): Exhibits antiplasmodial activity (IC₅₀ = 11.7 ± 3 μM). The pyridinylamino group at C4 contrasts with the phenoxy group in the target compound, highlighting the role of C4 substituents in bioactivity .

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the phenoxy moiety enhance electrophilicity and stability, as seen in the target compound and 5-chloro-8-(2-chloro-4-nitrophenoxy)quinoline . Piperazinyl or amino groups at C4 (e.g., compound 134) improve solubility and pharmacokinetics but reduce thermal stability compared to halogenated derivatives .
  • Catalytic Advances :
    • KF/Al₂O₃ and triethylamine catalysts enable efficient synthesis of the target compound, avoiding costly transition-metal catalysts required for Suzuki-coupled analogues .

Biological Activity

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline is a synthetic organic compound belonging to the quinoline family, characterized by a unique arrangement of chlorine and fluorine substituents. Its structure includes a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of various kinases, including c-Met kinase, which plays a crucial role in cancer progression.

Chemical Structure and Properties

The chemical formula for this compound is C15H8Cl2FNO. The structural features include:

Feature Description
Core Structure Quinoline with chlorine at the 8-position and a 2-chloro-4-fluorophenoxy group at the 4-position
Halogen Substituents Chlorine and fluorine enhance reactivity and biological interaction

The primary mechanism of action for this compound involves its ability to inhibit c-Met kinase. This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells. The compound's halogen substituents contribute to its binding affinity and specificity for kinase targets, making it a promising candidate for cancer therapy .

Antitumor Effects

Research indicates that derivatives of this compound exhibit potent antitumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these activities range from 5 to 19 µM, demonstrating its effectiveness compared to standard chemotherapeutics such as cisplatin .

Antibacterial Activity

In addition to its antitumor properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as low as 4 µg/mL against resistant strains, indicating potential as a broad-spectrum antibacterial agent .

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluated the compound against several cancer cell lines, revealing that it significantly inhibited proliferation with an IC50 value of approximately 0.59 nM for c-Met kinase inhibition. This suggests that the compound could be developed into a targeted therapy for cancers associated with c-Met overexpression .
  • Case Study on Antibacterial Activity :
    • Another investigation assessed the antibacterial efficacy against Staphylococcus aureus and E. coli, showing inhibition zones comparable to or greater than standard antibiotics like ciprofloxacin. This highlights its potential utility in treating bacterial infections, particularly those resistant to conventional therapies .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Activity Target/Organism IC50/MIC Values Reference
Antitumorc-Met Kinase0.59 nM
AntitumorA549 Cell Line5–19 µM
AntibacterialStaphylococcus aureusMIC = 4 µg/mL
AntibacterialE. coliMIC = 16 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves multi-step nucleophilic aromatic substitution (SNAr) reactions. A quinoline core (e.g., 8-chloroquinoline-4-ol) is reacted with 2-chloro-4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Optimization includes:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) yields >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Look for aromatic proton signals at δ 7.2–8.5 ppm (quinoline ring) and δ 6.8–7.1 ppm (phenoxy substituents). Chlorine and fluorine atoms induce deshielding in adjacent carbons .
  • FT-IR : C–O–C stretching (~1250 cm⁻¹) confirms ether linkage; C–F stretches appear at 1100–1200 cm⁻¹ .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ with isotopic patterns matching Cl/F content validates elemental composition .

Q. How does the compound’s solubility profile influence formulation for biological assays?

  • Methodology :

  • Solubility testing : Use DMSO for stock solutions (≥50 mM) due to low aqueous solubility. For in vitro assays, dilute in PBS with ≤0.1% Tween-80 to prevent precipitation .
  • LogP determination : Experimental logP (e.g., ~3.2 via shake-flask method) guides solvent selection for pharmacokinetic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

  • Methodology :

  • Dose-response profiling : Use IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify selective cytotoxicity thresholds .
  • Mechanistic studies : Compare ROS generation (DCFH-DA assay) and DNA intercalation (ethidium bromide displacement) to clarify mode of action .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like topoisomerase II or bacterial gyrase .

Q. How can substituent modifications (e.g., replacing fluorine with trifluoromethyl groups) enhance target selectivity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions). Fluorinated groups improve metabolic stability and membrane permeability .
  • In vitro ADMET : Assess CYP450 inhibition (human liver microsomes) and plasma protein binding (equilibrium dialysis) to prioritize analogs .

Q. What crystallographic techniques elucidate the compound’s solid-state behavior and polymorphism?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding motifs (e.g., C–H⋯O/N interactions). Polymorph screening (solvent evaporation vs. cooling crystallization) identifies stable forms .
  • Thermal analysis (DSC/TGA) : Detect phase transitions (melting points ~180–200°C) and hydrate formation .

Q. How do environmental factors (pH, light) affect the compound’s stability during long-term storage?

  • Methodology :

  • Forced degradation studies : Expose to UV light (ICH Q1B) and pH 1–13 buffers. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Major degradants include hydrolyzed phenoxy-quinoline adducts .
  • Storage recommendations : Lyophilized solid in amber vials at –20°C; solution stability <7 days at 4°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline
Reactant of Route 2
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8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline

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